2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 2. The benzamide moiety is linked via an ethoxyethyl chain, with a fluorine atom at the ortho position of the benzamide ring.
Properties
IUPAC Name |
2-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-15-6-4-5-14(13-15)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)16-7-2-3-8-17(16)22/h2-10,13H,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHTYORYDIOYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors. These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, can bind in the biological system with a variety of enzymes and receptors. This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibition of these enzymes can affect various biochemical pathways and result in a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects. These effects are likely the result of the compound’s interaction with its targets.
Biological Activity
The compound 2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure involving a triazole ring fused with a pyridazine moiety. The presence of a fluoro substituent and a methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays on MDA-MB-231 and MCF-7 breast cancer cell lines revealed IC50 values indicating potent antiproliferative effects. For example, related compounds showed IC50 values ranging from 17.83 μM to 19.73 μM, suggesting that modifications in the triazole or pyridazine structures could enhance efficacy against these cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, which can be assessed by measuring caspase activity and other apoptotic markers.
- Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities that may contribute to their protective effects against oxidative stress in cells.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|---|
| Compound A | Triazolo-Pyridazine | 17.83 | MDA-MB-231 | Apoptosis Induction |
| Compound B | Triazolo-Pyridazine | 19.73 | MCF-7 | Cell Cycle Inhibition |
| 2-Fluoro-N-(...) | Complex Structure | TBD | TBD | TBD |
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of the base compound to evaluate their biological activities. The synthesis typically involves multi-step reactions that allow for the introduction of different functional groups to optimize activity.
- Example Study : A study published in MDPI highlighted the synthesis of several triazole derivatives and their biological evaluation against multiple cancer cell lines .
Antimicrobial Properties
In addition to antitumor activity, some derivatives have shown promising antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The compound’s key distinguishing features include:
- Triazolopyridazine core : Shared with analogs but differentiated by substituents.
- Fluorobenzamide : Introduces steric and electronic effects, influencing target interaction and metabolic stability.
- Ethoxyethyl linker : Balances hydrophilicity and flexibility compared to thioether or rigid aromatic linkers in analogs.
Table 1: Structural Comparison with Selected Analogs
Physicochemical Properties
- Lipophilicity (LogP) : Fluorine and methoxy groups increase LogP moderately (~3.5–4.0), comparable to AZD5153 (LogP ~4.2) but lower than trifluoromethyl-containing analogs (e.g., compound 6: LogP ~4.5) .
- Solubility : The ethoxyethyl linker enhances aqueous solubility relative to rigid aromatic linkers (e.g., in ’s thiazine-acetamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
